molecular formula C10H14ClNO3 B2531678 Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride CAS No. 194795-20-5

Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride

Cat. No. B2531678
CAS RN: 194795-20-5
M. Wt: 231.68
InChI Key: UWCDVBDKZXUOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters. For instance, the synthesis of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives involves transforming the model ester into trichloroacetimidate or acetate, followed by reactions with C-active nucleophiles in the presence of TMSOTf to obtain good yields . Another example is the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, which is achieved by hydrogenation of an enantiomeric enamine with Pd(OH)2C .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, IR, and X-ray crystal structure analysis. For example, methyl 2-hydroxyimino-3-phenyl-propionate was confirmed by X-ray crystal structure analysis to crystallize in the monoclinic class with specific cell parameters and exhibits intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are diverse and include nitrosation, oximation, cyclization, reduction, and amination. The behavior of these compounds during reactions can be influenced by factors such as the reaction solvent . For instance, the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride involves cyclization and reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and specific optical rotations, are determined by their functional groups and molecular structure. The immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols, for example, depends on the position of the phenyl ring within the alkyl side chain . The antiproliferative activity of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives is specific to cancerous cells, and their inhibitory action on HCT-116 cells has been quantified .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride and its derivatives have been explored for their antimicrobial and antifungal properties. A study synthesized a series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties. These compounds showed promising antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Uterine Relaxant Activity

Derivatives of methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride have been designed and synthesized as uterine relaxants. These compounds showed potent activity in vitro on isolated rat uterus and in vivo in pregnant rats, delaying the onset of labor without significant cardiac stimulant potential (Viswanathan et al., 2005).

Biodegradable Polymer Development

The compound has been utilized in the development of biodegradable polymers. Specifically, it was involved in the fabrication of biodegradable poly(ester-amide)s based on the tyrosine amino acid. These polymers showed good thermal stability, high optical purity, and are potentially biodegradable in the soil environment, indicating applications in eco-friendly material science (Abdolmaleki et al., 2011).

properties

IUPAC Name

methyl 2-amino-3-(2-hydroxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12;/h2-5,8,12H,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCDVBDKZXUOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.